molecular formula C7H8N2O B135995 (1-Ethoxyethylidene)malononitrile CAS No. 5417-82-3

(1-Ethoxyethylidene)malononitrile

Cat. No.: B135995
CAS No.: 5417-82-3
M. Wt: 136.15 g/mol
InChI Key: BOSVWXDDFBSSIZ-UHFFFAOYSA-N
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Description

(1-Ethoxyethylidene)malononitrile: is an organic compound with the molecular formula C7H8N2O 2-(1-ethoxyethylidene)malononitrile . This compound is characterized by its white to beige crystalline powder form and is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Ethoxyethylidene)malononitrile can be synthesized through the reaction of malononitrile with ethyl vinyl ether under acidic conditions. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: (1-Ethoxyethylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Catalysts: p-Toluenesulfonic acid

    Solvents: Chloroform, dichloromethane

Major Products Formed:

Mechanism of Action

The mechanism of action of (1-Ethoxyethylidene)malononitrile involves its ability to act as an electrophile in various chemical reactions. It can react with nucleophiles to form new carbon-nitrogen or carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparison with Similar Compounds

  • Malononitrile
  • Ethyl vinyl ether
  • Cyanoacetamide
  • Cyanothioacetamide

Uniqueness: (1-Ethoxyethylidene)malononitrile is unique due to its ability to act as an intermediate in the synthesis of a wide range of organic compounds. Its reactivity and versatility make it a valuable compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(1-ethoxyethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O/c1-3-10-6(2)7(4-8)5-9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSVWXDDFBSSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063855
Record name (1-Ethoxyethylidene)malononitrile
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5417-82-3
Record name 2-(1-Ethoxyethylidene)propanedinitrile
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Record name (1-Ethoxyethylidene)malononitrile
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Record name Propanedinitrile, 2-(1-ethoxyethylidene)-
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Record name (1-Ethoxyethylidene)malononitrile
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Record name (1-ethoxyethylidene)malononitrile
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Record name (1-ETHOXYETHYLIDENE)MALONONITRILE
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Synthesis routes and methods I

Procedure details

A mixture of malononitrile (5.0 g, 76 mmol), (EtO)3CCH3 (14.8 g, 91 mmol) and CH3COOH (1 mL) was stirred at 80° C. for 45 min. Then the mixture was cooled to room temperature and filtered to give 2-(1-ethoxy-ethylidene)-malononitrile (8.9 g, yield 86%) as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

8.26 g (125 mmol) of malononitrile and 20.25 g (125 mmol) of triethyl orthoacetate are refluxed for hours. After cooling, the mixture is dried in vacuo.
Quantity
8.26 g
Type
reactant
Reaction Step One
Quantity
20.25 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Triethyl orthoacetate (97 g, 0.6 mol), malononitrile (33 g, 0.5 mol) and glacial acetic acid (1.5 g) were placed in a 1 L flask equipped with a stirrer, thermometer and a Vigreux column (20×1 in.) on top of which a distillation condenser was placed. The reaction mixture was heated and ethyl alcohol began to distill when the temperature of the reaction mixture was about 85-90° C. After about 40 min., the temperature of the reaction mixture reached 140° C. Then the reaction was concentrated in a rotary evaporator to remove the low-boiling materials and the residue was crystallized from absolute alcohol to yield the pure product (62.2 g, 91%) as a light yellow solid mp 91.6° C.
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Synthesis routes and methods IV

Procedure details

Triethyl orthoacetate (1.6 L, 9 mol), malononitrile (500 g, 7.57 mol) and glacial acetic acid (25 ml) were placed in a 5 l RB flask equipped with a stirrer, thermometer and a Vigreux column (20×1 in.) on top of which a distillation condenser was placed. The reaction mixture was heated and ethyl alcohol began to distil when the temperature of the reaction mixture was about 85-90° C. After about 3 h., the temperature of the reaction mixture reached 140° C. Then the reaction was concentrated in a rotary evaporator to remove the low-boiling materials and the residue was stirred with isopropyl alcohol (1 l) and cooled in an ice bath. The crystallized product was filtered off washed with isopropyl alcohol (200 ml), hexanes (600 ml) and dried at 50° C. in a vacuum oven overnight to yield 2-(1-ethoxy-ethylidene)-malononitrile (974 g, 94%) as a golden yellow solid [mp 92.° C. (lit.90-92° C., MCCall. M. A. J. Org. Chem. 1962, 27, 2433-2439.)].
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed malononitrile (20.4 g, 309.09 mmol, 1.00 equiv) at room temperature. To the resulting mixture was then added 1,1,1-triethoxyethane (50 g, 308.64 mmol, 1.00 equiv), in portions at room temperature. To the resulting mixture was then added acetic anhydride (72 g, 705.88 mmol, 2.28 equiv), in portions at room temperature. The resulting solution was heated to reflux for 3 hr. The resulting mixture was concentrated under vacuum, then cooled with a water/ice bath. The solids were collected by filtration to yield 2-(1-ethoxyethylidene)malononitrile as a white solid.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
72 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical reactions (1-Ethoxyethylidene)malononitrile participates in?

A: this compound, also known as 2-(1-Ethoxyethylidene)malononitrile, frequently participates in condensation reactions with various nucleophiles due to its electrophilic nature. For instance, it can react with guanidine to form substituted pyrimidines []. In another example, it undergoes a 1,3-dipolar cycloaddition with 2-(5-aminopyrazol-1-yl)quinoxaline 4-oxides followed by ring transformation to yield pyrrolo[1,2-α]quinoxaline derivatives [].

Q2: How does microwave irradiation affect reactions involving this compound?

A: Microwave irradiation has proven beneficial in reactions involving this compound, especially in the context of solid-phase synthesis []. Researchers observed a considerable enhancement in reaction yield and a significant reduction in overall reaction time when utilizing microwave heating compared to conventional methods. This highlights the potential of microwave-assisted synthesis for faster and more efficient preparation of compounds using this reagent.

Q3: What characterization techniques are typically used to confirm the identity of compounds derived from this compound?

A: Researchers employ a combination of spectroscopic and spectrometric techniques to confirm the structure and identity of compounds synthesized using this compound. Common techniques include Infrared Spectroscopy (IR) to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure and connectivity of atoms, and High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular mass, providing further evidence for the compound's identity [, ]. These techniques collectively provide a comprehensive understanding of the synthesized molecules.

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